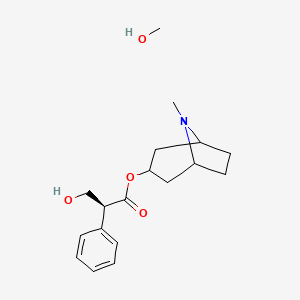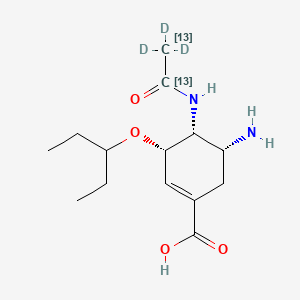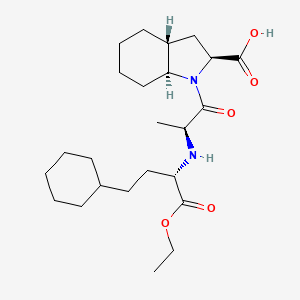
Hexahydrotrandolapril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydrotrandolapril is a derivative of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. It is a non-sulhydryl prodrug that is metabolized in the liver to its active form, trandolaprilat, which inhibits the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexahydrotrandolapril involves multiple steps. One method includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of dimethyl formamide and 1-pyrrole cyclohexene to prepare 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to (2S)-octahydro-1H-indole-2-methyl carboxylate using methanol and palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring process control, safety, and cost-effectiveness. The methods involve the use of high-performance thin-layer chromatography (HPTLC) for validation and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydrotrandolapril undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the active form, trandolaprilat .
Applications De Recherche Scientifique
Hexahydrotrandolapril has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the validation of pharmaceutical formulations.
Biology: Studied for its interactions with natural excipients in solid dosage forms.
Industry: Employed in the development of new pharmaceutical formulations and quality control processes.
Mécanisme D'action
Hexahydrotrandolapril, like trandolapril, is an ACE inhibitor. It prevents the formation of angiotensin II from angiotensin I by inhibiting the ACE enzyme. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The compound undergoes enzymatic hydrolysis in the liver to form its active metabolite, trandolaprilat, which exerts the therapeutic effects .
Comparaison Avec Des Composés Similaires
Ramipril: Another ACE inhibitor with similar applications in hypertension and heart failure treatment.
Enalapril: Widely used ACE inhibitor with a similar mechanism of action.
Perindopril: Known for its long-acting effects in the treatment of hypertension.
Uniqueness: Hexahydrotrandolapril is unique due to its specific synthetic route and the intermediates involved in its production. Its non-sulhydryl nature differentiates it from other ACE inhibitors, potentially reducing certain side effects associated with sulfhydryl-containing compounds .
Propriétés
Formule moléculaire |
C24H40N2O5 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H40N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h16-21,25H,3-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1 |
Clé InChI |
DUGIBDLRAMZMEA-WTNASJBWSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O |
SMILES canonique |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
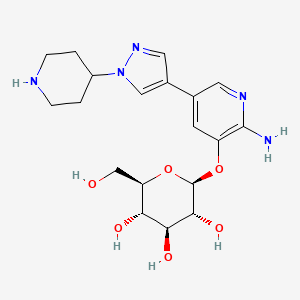
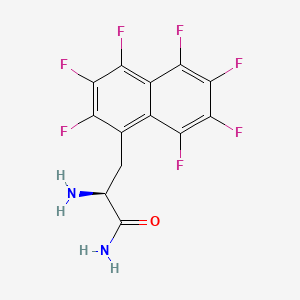
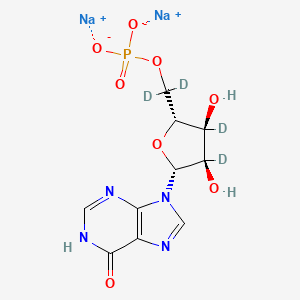

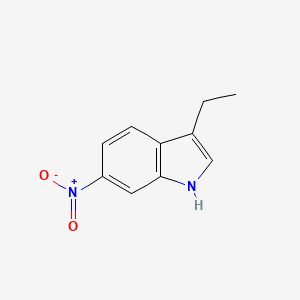
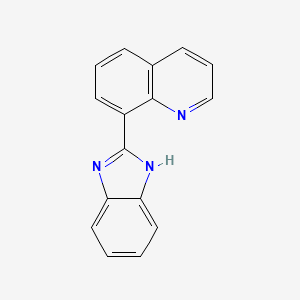
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
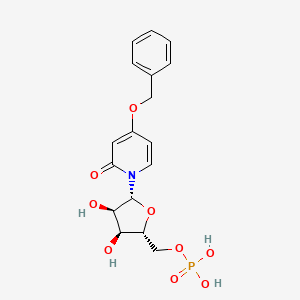
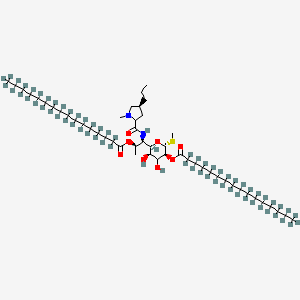
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
